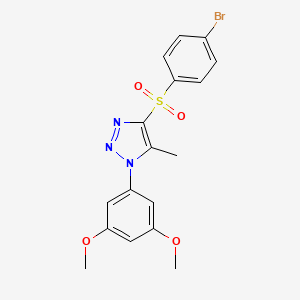
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas of study.
作用机制
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole exerts its biological effects by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, this compound can modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neuronal signaling, and the regulation of glucose metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, this compound modulates signaling pathways involved in synaptic plasticity, learning, and memory. In glucose metabolism, this compound regulates the activity of key enzymes involved in glucose utilization and storage.
实验室实验的优点和局限性
One of the advantages of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole is its specificity for GSK3β, which makes it a useful tool for studying the role of GSK3β in various cellular processes. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole. One direction is the development of novel this compound derivatives with improved solubility, stability, and specificity for GSK3β. Another direction is the investigation of the role of this compound in other cellular processes, such as inflammation and immune response. Additionally, this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. Its specificity for GSK3β makes it a useful tool for studying the role of GSK3β in various cellular processes, and its potential applications in cancer research, neuroscience, and drug discovery make it a promising candidate for further investigation. However, its limitations, such as low solubility and stability, must be taken into account when designing experiments. Future research directions include the development of novel this compound derivatives and the investigation of its potential applications in other areas of study.
合成方法
The synthesis of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride in the presence of an appropriate base to form 4-(4-bromophenyl)sulfonyl chloride. This intermediate is then reacted with 1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde in the presence of a reducing agent to form this compound.
科学研究应用
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. In drug discovery, this compound has been used as a starting point for the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-11-17(26(22,23)16-6-4-12(18)5-7-16)19-20-21(11)13-8-14(24-2)10-15(9-13)25-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEHCIDDYGKGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

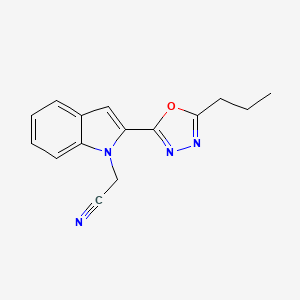
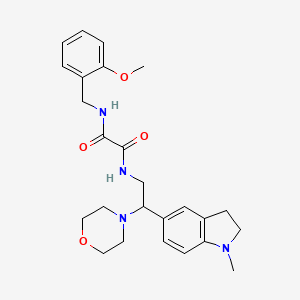



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
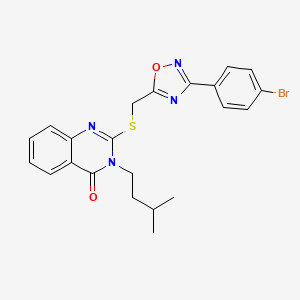
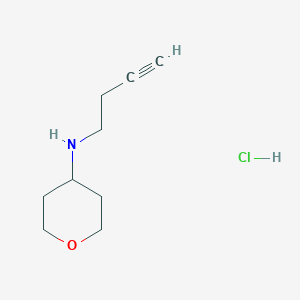
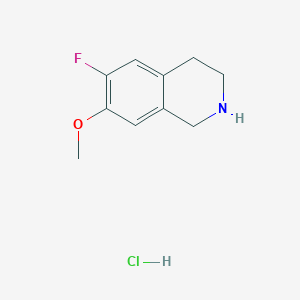

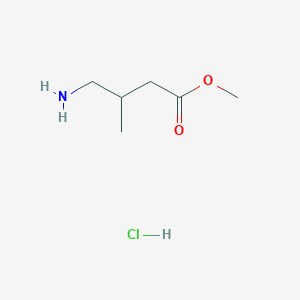
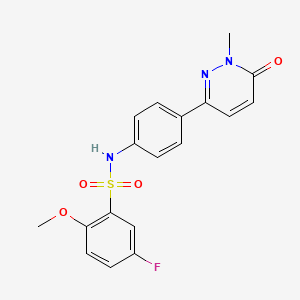
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
